7-Bromobenzofuran-3-carbaldehyde

Catalog No.
S9075542
CAS No.
M.F
C9H5BrO2
M. Wt
225.04 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromobenzofuran-3-carbaldehyde

Product Name

7-Bromobenzofuran-3-carbaldehyde

IUPAC Name

7-bromo-1-benzofuran-3-carbaldehyde

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

InChI

InChI=1S/C9H5BrO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H

InChI Key

FPGHHRSOGWLLNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC=C2C=O

7-Bromobenzofuran-3-carbaldehyde is a chemical compound characterized by its unique structure, which consists of a benzofuran ring substituted with a bromine atom and an aldehyde group. Its molecular formula is C9H5BrOC_9H_5BrO and it has a molecular weight of approximately 213.04 g/mol. The compound features a bromine atom located at the 7-position of the benzofuran, while the carbaldehyde functional group is positioned at the 3-position of the benzofuran ring. This structural arrangement contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Condensation Reactions: The aldehyde group can react with amines to form imines or Schiff bases, which are often explored for their diverse biological activities and applications in coordination chemistry.
  • Reductive Amination: This involves reacting 7-bromobenzofuran-3-carbaldehyde with amines in the presence of reducing agents like sodium borohydride to yield substituted benzofuran-3-ylmethylamines.
  • Cross-Coupling Reactions: The compound can also participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of more complex structures from simpler precursors .

Research indicates that derivatives of benzofuran compounds, including 7-bromobenzofuran-3-carbaldehyde, exhibit significant biological activities. These include:

  • Anticancer Properties: Compounds containing benzofuran moieties have been reported to show promising anticancer activity, making them potential candidates for drug development.
  • Antibacterial and Antifungal Activities: Some derivatives have demonstrated effectiveness against various bacterial and fungal strains, suggesting their utility in treating infections.

The synthesis of 7-bromobenzofuran-3-carbaldehyde can be achieved through various methods:

  • Starting from Benzofuran Derivatives: The synthesis often begins with appropriately substituted benzofurans, followed by bromination and subsequent formylation reactions to introduce the aldehyde group.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts for coupling reactions can facilitate the formation of this compound from simpler precursors under mild conditions .
  • Acid-Catalyzed Cyclization: This method involves cyclization reactions that generate the benzofuran core structure, followed by functionalization to introduce the aldehyde group.

7-Bromobenzofuran-3-carbaldehyde has a variety of applications:

  • Medicinal Chemistry: It serves as a precursor for developing novel pharmaceutical agents due to its biological activity profile.
  • Organic Synthesis: The compound is useful in synthetic organic chemistry for constructing complex molecules through various reaction pathways.
  • Coordination Chemistry: Its ability to form coordination complexes with metal ions makes it valuable in materials science and catalysis.

Studies on the interactions of 7-bromobenzofuran-3-carbaldehyde with biological targets are crucial for understanding its potential therapeutic effects. Research has focused on:

  • Binding Affinities: Investigating how well this compound binds to specific proteins or enzymes involved in disease pathways.
  • Mechanism of Action: Understanding how it exerts its biological effects at the molecular level, particularly in cancer cell lines or microbial cultures.

Several compounds share structural similarities with 7-bromobenzofuran-3-carbaldehyde. Here are some notable examples:

Compound NameSimilarityUnique Features
5-Bromobenzofuran-3(2H)-one0.89Contains a different functional group at position 5
2-Benzoylbenzofuran-5-carbaldehyde0.79Features a benzoyl group instead of bromine
1-(2,3-Dihydro-7-benzofuranyl)ethanone0.75Contains a saturated ring structure
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one0.86Exhibits different ring saturation

These compounds highlight the diversity within the benzofuran family while emphasizing the unique positioning of functional groups in 7-bromobenzofuran-3-carbaldehyde that may influence its reactivity and biological activity.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

223.94729 g/mol

Monoisotopic Mass

223.94729 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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